
4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluoropropan-2-yl)cyclohexanone (4F-MPH) is a synthetic compound that belongs to the class of substituted phenidates. It is a stimulant drug that is structurally similar to methylphenidate (MPH) and is used for research purposes.
Wirkmechanismus
The mechanism of action of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone is similar to that of methylphenidate. It acts as a dopamine and norepinephrine reuptake inhibitor, preventing the reuptake of these neurotransmitters and leading to increased levels in the brain. This results in increased stimulation of the central nervous system, leading to increased alertness, focus, and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone include increased heart rate, blood pressure, and body temperature. It has also been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and cognitive function. 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone has also been shown to increase the release of serotonin in the brain, which may contribute to its mood-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone in lab experiments is its structural similarity to methylphenidate, which allows for direct comparison of the effects of these drugs. However, 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone has a longer half-life than methylphenidate, which may make it more difficult to control dosing and timing of experiments. Additionally, the potential for abuse and addiction of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone may limit its use in lab experiments.
Zukünftige Richtungen
Future research on 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone could focus on its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or narcolepsy. Additionally, further studies could investigate the effects of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone on neurotransmitter systems other than dopamine and norepinephrine, such as the glutamate system. Finally, research could focus on developing safer and more effective stimulant drugs that have fewer side effects and less potential for abuse.
Synthesemethoden
The synthesis of 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone involves the reaction of 4-fluorobutyrophenone with cyclohexylmagnesium bromide in the presence of a catalyst. The resulting product is then reduced with lithium aluminum hydride to form 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone. This synthesis method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone is commonly used in scientific research as a tool to study the effects of stimulant drugs on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and cognitive function. 4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone has also been used to study the effects of stimulant drugs on behavior and addiction.
Eigenschaften
CAS-Nummer |
177995-52-7 |
|---|---|
Produktname |
4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone |
Molekularformel |
C9H15FO |
Molekulargewicht |
158.21 g/mol |
IUPAC-Name |
4-(2-fluoropropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H15FO/c1-9(2,10)7-3-5-8(11)6-4-7/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
GFFIVUKEJGHYKW-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCC(=O)CC1)F |
Kanonische SMILES |
CC(C)(C1CCC(=O)CC1)F |
Synonyme |
4-(2-Fluoropropan-2-yl)cyclohexanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





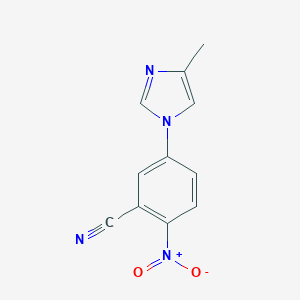
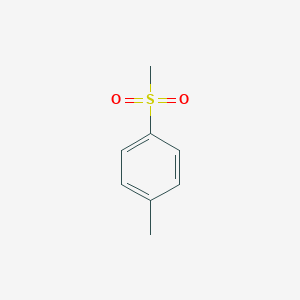
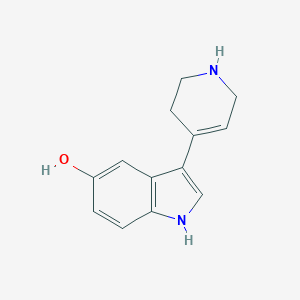

![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)
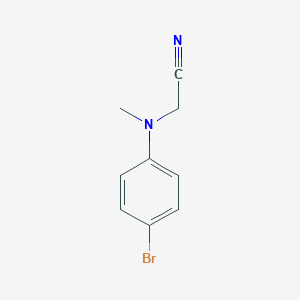
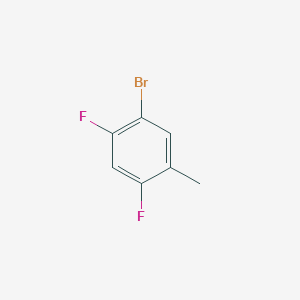
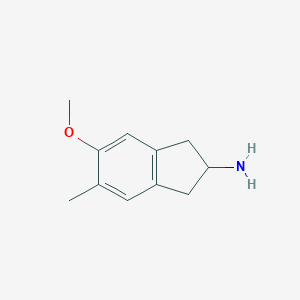
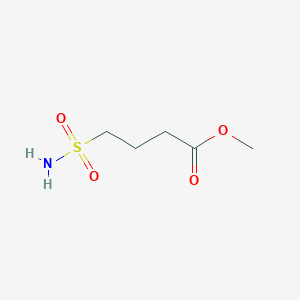

![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)
